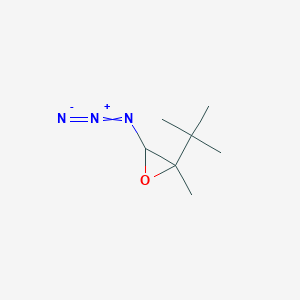
3-Azido-2-tert-butyl-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-tert-butyl-2-methyloxirane is an organic compound characterized by the presence of an azide group, a tert-butyl group, and a methyloxirane ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-tert-butyl-2-methyloxirane typically involves the reaction of 2-tert-butyl-2-methyloxirane with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions to facilitate the nucleophilic substitution of the azide ion (N₃⁻) on the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2-tert-butyl-2-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Aplicaciones Científicas De Investigación
3-Azido-2-tert-butyl-2-methyloxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-2-tert-butyl-2-methyloxirane involves its reactivity as an azide compound. The azide group can act as a nucleophile, participating in substitution and cycloaddition reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-2-methylpropane: Similar in structure but lacks the oxirane ring.
3-Azido-2-methyl-2-propanol: Contains a hydroxyl group instead of the oxirane ring.
2-Azido-2-methylbutane: Similar in structure but with a different alkyl chain.
Uniqueness
3-Azido-2-tert-butyl-2-methyloxirane is unique due to the presence of both an azide group and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or oxiranes .
Propiedades
Número CAS |
62848-80-0 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
3-azido-2-tert-butyl-2-methyloxirane |
InChI |
InChI=1S/C7H13N3O/c1-6(2,3)7(4)5(11-7)9-10-8/h5H,1-4H3 |
Clave InChI |
OVZUOCRJOQGOBA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)N=[N+]=[N-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
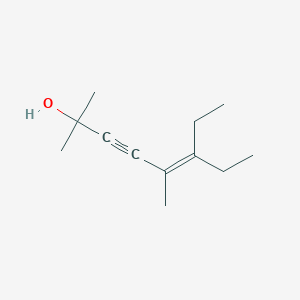
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
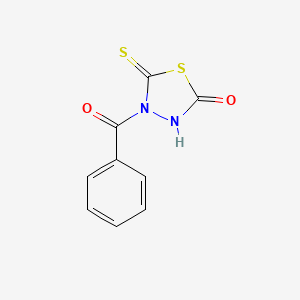

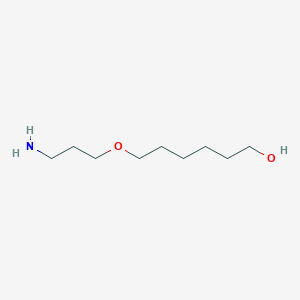
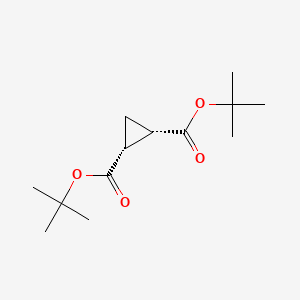
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
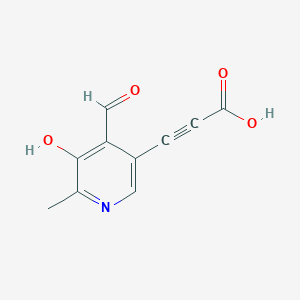
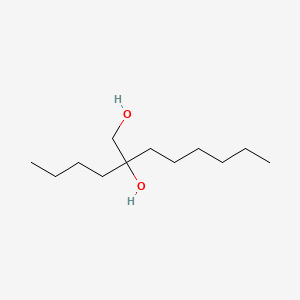
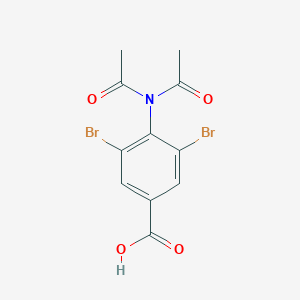
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
